tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS No.: 1179359-68-2
Cat. No.: VC3251044
Molecular Formula: C14H29Cl2N3O2
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179359-68-2 |
|---|---|
| Molecular Formula | C14H29Cl2N3O2 |
| Molecular Weight | 342.3 g/mol |
| IUPAC Name | tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H |
| Standard InChI Key | ONIZMQAKRRKEPR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl |
Introduction
Chemical Name:
Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Molecular Formula:
C14H29Cl2N3O2
Synonyms:
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Tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate; dihydrochloride
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4-(3-Aminomethyl-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester; 2HCl
Synthesis and Preparation
The synthesis of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves:
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Formation of the Piperidine Derivative:
The piperidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group. -
Introduction of the Azetidine Moiety:
The azetidine ring is attached via an aminomethyl linker. -
Conversion to Dihydrochloride Salt:
The final product is treated with hydrochloric acid to yield the dihydrochloride form, enhancing its stability and solubility .
Potential Applications
This compound is primarily studied for its utility in pharmaceutical research due to its structural features:
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Pharmacological Activity:
The azetidine and piperidine rings are common scaffolds in drug discovery, often associated with bioactive molecules targeting central nervous system disorders or infectious diseases. -
Intermediate in Drug Synthesis:
It may serve as a precursor or intermediate in synthesizing more complex therapeutic agents.
Chemical Insights:
The presence of both azetidine and piperidine rings provides rigidity and specificity in molecular interactions, which can enhance binding affinity to biological targets.
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